molecular formula C32H29Cl2NO5 B5022550 2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5022550
M. Wt: 578.5 g/mol
InChI Key: LJLUPPHKPCITIX-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Properties

IUPAC Name

2-phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29Cl2NO5/c1-19-29(32(37)40-15-14-39-24-6-4-3-5-7-24)30(21-10-13-25(33)26(34)16-21)31-27(35-19)17-22(18-28(31)36)20-8-11-23(38-2)12-9-20/h3-13,16,22,30,35H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLUPPHKPCITIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-ketoesters under reflux conditions in the presence of a catalyst such as piperidine. The reaction is often carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hexahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced hexahydroquinoline compounds, and substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 2-Phenoxyethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 2-Methoxyethyl 3-acetyl-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

2-Phenoxyethyl 4-(3,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and methoxyphenyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

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